molecular formula C7H6BrClO2S B1291818 3-Bromo-5-methylbenzene-1-sulfonyl chloride CAS No. 885520-33-2

3-Bromo-5-methylbenzene-1-sulfonyl chloride

Cat. No. B1291818
M. Wt: 269.54 g/mol
InChI Key: BSYSYHSTNHHVJL-UHFFFAOYSA-N
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Description

The compound "3-Bromo-5-methylbenzene-1-sulfonyl chloride" is a chemical that belongs to the class of organic compounds known as sulfonyl chlorides. These compounds are characterized by a sulfonyl functional group attached to a chlorine atom. The presence of the bromo and methyl groups on the benzene ring indicates that it is a substituted aromatic compound with potential applications in various chemical synthesis processes.

Synthesis Analysis

The synthesis of related sulfonyl chloride compounds has been explored in several studies. For instance, the synthesis of thiochromenones from 2-bromobenzenesulfonyl chlorides and alkynes has been achieved using a nickel-catalyzed one-pot carbonylation reaction, indicating the reactivity of bromobenzenesulfonyl chlorides in carbonylative transformations . Additionally, the Smiles rearrangement has been employed to synthesize 3-bromo-1-methyl phenothiazines from related compounds, suggesting the potential for structural rearrangements in the synthesis of complex molecules . Moreover, the synthesis of higher 1-bromoalkanes via monobromination and subsequent reactions with 4-methylbenzene sulfonyl chloride demonstrates the versatility of sulfonyl chlorides in organic synthesis .

Molecular Structure Analysis

The molecular structure of sulfonyl chloride derivatives can be elucidated using spectroscopic techniques. For example, the structure of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, a related compound, was determined by X-ray analysis . Furthermore, the FTIR and FT-Raman spectra of P-bromobenzene sulfonyl chloride have been recorded, and a complete vibrational assignment and analysis of the fundamental modes of the compound were carried out using DFT calculations, which can provide insights into the molecular structure of 3-Bromo-5-methylbenzene-1-sulfonyl chloride .

Chemical Reactions Analysis

Sulfonyl chlorides are known to participate in various chemical reactions due to their reactivity. The synthesis of sulfonated 1,2-dicyanobenzenes from halogen-substituted dicyanobenzenes indicates the reactivity of sulfonyl chlorides in nucleophilic substitution reactions . Additionally, the use of sulfones in the Julia-Kocienski olefination reaction to form alkenes and dienes suggests the potential for 3-Bromo-5-methylbenzene-1-sulfonyl chloride to engage in similar transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides can be inferred from related compounds. For instance, the stability and reactivity of various sulfones in different reaction conditions have been studied, providing information on the behavior of these compounds under various chemical environments . The molecular electrostatic potential, NBO, and HOMO-LUMO analysis of P-bromobenzene sulfonyl chloride offer insights into the electronic properties and potential reactivity of sulfonyl chlorides .

Safety And Hazards

This compound is classified as dangerous. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . In contact with water, it releases gases which are toxic if inhaled .

Future Directions

While specific future directions for 3-Bromo-5-methylbenzene-1-sulfonyl chloride are not mentioned in the search results, aryl sulfonyl chloride derivatives are known to participate in the synthesis of various compounds . This suggests potential applications in the development of new synthetic methodologies and the production of novel compounds.

properties

IUPAC Name

3-bromo-5-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYSYHSTNHHVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646223
Record name 3-Bromo-5-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methylbenzene-1-sulfonyl chloride

CAS RN

885520-33-2
Record name 3-Bromo-5-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-methylbenzenesulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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